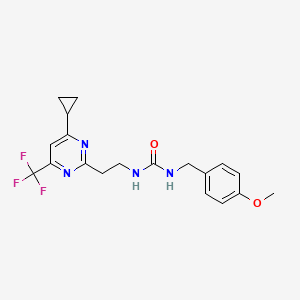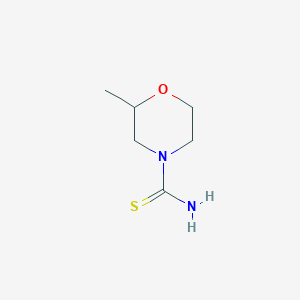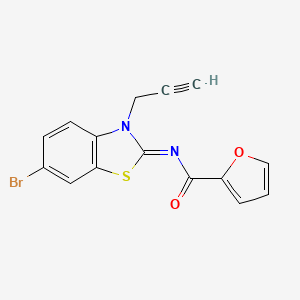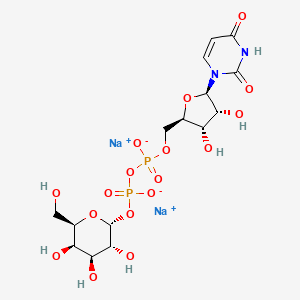![molecular formula C26H31N3O4 B2521002 8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021127-05-8](/img/structure/B2521002.png)
8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is a spiroconnected N-alkoxyalkylpiperidine hydantoin. These compounds have been synthesized and evaluated for their biological activity, particularly as myelostimulators, which are agents that stimulate the production of cells in the bone marrow .
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves the Strecker reaction of cyanohydrin with ammonium carbonate to obtain the desired hydantoin derivatives . The synthesis process is crucial for the formation of the spirocyclic structure, which is a key feature of these compounds. The synthesis of similar compounds has been reported, where different substituents and functional groups are introduced to the spirocyclic framework to study their biological activities and physical properties .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography. For instance, the crystal structures of enantiomers of a similar spirocyclic compound were determined, revealing the presence of C-H...O hydrogen bonds that stabilize the crystal structure and form chains along specific directions . The conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, a common feature in these compounds, was compared with other structures containing this moiety, showing that the planar conformation is typical when this fragment is not condensed with other rings .
Chemical Reactions Analysis
The reactivity of the spirocyclic framework allows for various chemical transformations. For example, 4-benzoyl-5-phenylfuran-2,3-dione reacts with substituted 2-azaspiro[4.5]dec-1-enes to form cyclopent-3-ene-1,2-dione derivatives, as demonstrated by X-ray diffraction analysis . These reactions are important for the modification of the spirocyclic core and the introduction of new functional groups that can alter the biological activity and physical properties of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of different substituents and functional groups can affect properties such as solubility, melting point, and reactivity. The synthesis and structural elucidation of these compounds, including their stereochemistry, provide valuable information for understanding their physical and chemical behavior . The relative stereochemistry of similar compounds has been established through X-ray crystallography, which is essential for correlating structure with function .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis of oxaspirocyclic compounds, including structures related to 8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, provides insight into the chemical properties and potential applications of these molecules. Studies on the synthesis and crystal structures of such compounds reveal their potential in developing materials with specific chemical and physical properties, contributing to the advancement of materials science and engineering (Jiang & Zeng, 2016).
Anticonvulsant Activity
Research into N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives has demonstrated potential anticonvulsant activity, indicating possible applications in the development of new therapeutic agents for the treatment of epilepsy. The impact of aromatic substitution on these activities highlights the role of chemical modifications in enhancing biological efficacy and reducing neurotoxicity, offering pathways for the creation of safer and more effective drugs (Obniska, Kamiński, & Tatarczyńska, 2006).
Corrosion Inhibition
Spirocyclopropane derivatives have been studied for their corrosion inhibition properties, particularly for the protection of mild steel in acidic environments. These findings suggest applications in the development of corrosion inhibitors for industrial use, showcasing the utility of such compounds in protecting metal surfaces and extending the life of metal-based structures (Chafiq et al., 2020).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, utilizing compounds like 8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has been explored for antimicrobial and detoxification applications. Such research indicates the potential for developing new materials for health and safety applications, including antimicrobial textiles and detoxification agents (Ren et al., 2009).
Propiedades
IUPAC Name |
8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c1-25(2,3)20-11-9-19(10-12-20)22(30)28-15-13-26(14-16-28)23(31)29(24(32)27-26)17-18-33-21-7-5-4-6-8-21/h4-12H,13-18H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKPQCJDCNYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(Tert-butyl)benzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)


![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)
![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
